- Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case StudyOrganic Process Research & Development, 2020, 24(7), 1281-1293,
Cas no 90779-69-4 (Atosiban)
아토시반(Atosiban)은 옥시토신 수용체 길항제로 조기 진통 치료에 사용되는 펩타이드 계열의 약물입니다. 이 화합물은 선택적 옥시토신/바소프레신 V1a 수용체 억제를 통해 자궁 수축을 효과적으로 억제하는 메커니즘을 가지며, 태아에게 안전성이 입증된 치료 옵션으로 평가됩니다. 아토시반은 정맥 주사제 형태로 투여되며, 빠른 작용 시작과 예측 가능한 약동학 프로파일을 특징으로 합니다. 특히 기존 β-아드레날린 작용제 대비 심혈관계 부작용 발생률이 현저히 낮아 고위험 임산부에게 유용합니다. 분자식 C₄₃H₆₇N₁₁O₁₂S₂의 9-아미노산 펩타이드 구조를 가진 본 물질은 생체 이용률과 표적 특이성이 우수합니다.

Atosiban structure
상품 이름:Atosiban
CAS 번호:90779-69-4
MF:C43H67N11O12S2
메가와트:994.188587427139
MDL:MFCD08692014
CID:61446
PubChem ID:165715671
Atosiban 화학적 및 물리적 성질
이름 및 식별자
-
- Atosiban
- 1-deamino-2d-tyr-(oet)-4-thr-8-orn-oxytocin
- oxytocin,1-(3-mercaptopropanoicacid)-2-(o-ethyl-d-tyrosine)-4-l-threonine-8-l
- rwj22164
- ATOSIBAN ACETATE
- 1-(3-Mercaptopropionic acid)-2-(3-(p-ethoxyphenyl)-D-alanine)-4-L-thre onine-8-L-ornithineoxytocin
- [Mpr-D-Tyr(OEt)-Ile-Thr-Asn-Cys]-Pro-Orn-Gly-NH2
- (2S)-N-[(1S)-4-Amino-1-(carbamoylmethylcarbamoyl)butyl]-1-[(4S,7S,13S,16R)-13-[(2S)-butan-2-yl]-7-(carbamoylmethyl)-16-[(4-ethoxyphenyl)methyl]-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
- 1-(3-Mercaptopropanoic acid)-2-(O-ethyl-D-tyrosine)-4-L-threonine-8-L-ornithineoxytocin
- (Deamino-Cys1,D-Tyr(Et)2,Thr4,Orn8)-Oxytocin
- 1-Deamino-2-D-Tyr-(O-ethyl)-4-Thr-8-ornoxytocin
- RW22164
- Tractocile
- (2S)-N-[(1S)-4-Amino-1-(carbamoylmethylcarbamoyl)butyl]-1-[(4S
- Antocin
- Rwj 22164
- dTVT
- 081D12SI0Z
- Atosibanum [INN-Latin]
- deTVT
- Atosibanum
- ORF 22164
- Antocin II
- Atosiban [USAN:INN:BAN]
- 1-(3-Mercaptopropionic acid)-2-(3-(p-ethoxyphenyl)-D-alanine)-4-L-threonine-8-L-ornithineoxytocin
- C43H67N11O12S2
- 1-(3-Mercaptopropanoic acid)-2-(O-ethy
- 1,2-Dithia-5,8,11,14,17-pentaazacycloeicosane, cyclic peptide deriv. (ZCI)
- Oxytocin, 1-(3-mercaptopropanoic acid)-2-(O-ethyl-D-tyrosine)-4-L-threonine-8-L-ornithine- (ZCI)
- Antocile
- CAP 449
- CAP 476
- CAP 581
- F 314
- RW 22164
- DTXSID90861122
- CAS_90779-69-4
- (2S)-N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
- AKOS015895131
- MFCD00672436
- NCGC00387803-01
- BCP02053
- 1-[7-(2-Amino-2-oxoethyl)-13-(butan-2-yl)-16-[(4-ethoxyphenyl)methyl]-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]prolylornithylglycinamide
- SY301205
- BDBM86209
- 90779-69-4
- CAP-476
- ATOSIBAN (MART.)
- d(D-Tyr(Et)2,Thr4,Orn8)vasotocin
- RW22164;RWJ22164
- C77085
- CAS-90779-69-4
- Atosibanum (INN-Latin)
- (Deamino-Cys1,D-Tyr(Et)2,Thr4,Orn8)-Oxytocin acetate salt
- DTXSID8048991
- GTPL2213
- d[D-Tyr(Et)2,Thr4]OVT
- F-314
- (2S)-N-((2S)-5-amino-1-((2-amino-2-oxoethyl)amino)-1-oxopentan-2-yl)-1-((4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-((2S)-butan-2-yl)-16-((4-ethoxyphenyl)methyl)-10-((1R)-1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl)pyrrolidine-2-carboxamide
- Tractocile (TN)
- ChEMBL_332615
- (2S)-N-((2S)-5-amino-1-((2-amino-2-oxoethyl)amino)-1-oxopentan-2-yl)-1-((4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-((2S)-butan-2-yl)-16-((4-ethoxyphenyl)methyl)-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl)pyrrolidine-2-carboxamide
- tractocil
- ATOSIBAN [MI]
- Atosiban?
- CAP-440
- SCHEMBL34316
- Atosiban, >=98% (HPLC)
- HS-2003
- DTXCID4028917
- Tox21_113474
- Oxytocin, 1-(3-mercaptopropanoic acid)-2-(O-ethyl-D-tyrosine)-4-L-threonine-8-L-ornithine-
- CCG-270604
- NCGC00165718-01
- (2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
- (Mpa(1)-D-Tyr(Et)(2)-Thr(4)-Orn(8))-oxytocin
- ORF22164
- CAP-449
- RW-22164
- AKOS015994643
- ATOSIBAN [USAN]
- oxytocin, 1-deamino-(O-Et-Tyr)(2)-Thr(4)-Orn(8)-
- oxytocin, 1-deamino-O-ethyltyrosyl(2)-threonyl(4)-ornithine(8)-
- NCGC00165718-02
- (Mpa(1),D-Tyr(Et)2,Thr(4),Orn(8))oxytocin
- d(D-Tyr(Et)2,Thr4)OVT
- (2S)-5-amino-2-{[(2S)-1-{[(4R,7S,10S,13S,16R)-13-[(2S)-butan-2-yl]-7-(carbamoylmethyl)-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl]carbonyl}pyrrolidin-2-yl]formamido}-N-(carbamoylmethyl)pentanamide
- EX-A7437A
- DA-59548
- VWXRQYYUEIYXCZ-OBIMUBPZSA-N
- 1-deamino-2-Tyr(OEt)-4-Thr-8-Orn-oxytocin
- ATOSIBAN [INN]
- (2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
- CAP-581
- ATOSIBAN [WHO-DD]
- Orf-22164
- UNII-081D12SI0Z
- ATOSIBAN [MART.]
- d[D-Tyr(Et)2,Thr4,Orn8]vasotocin
- BDBM50177595
- CHEMBL382301
- G02CX01
- DB09059
- RWJ-22164
- GLYCINAMIDE, O-ETHYL-N-(3-MERCAPTO-1-OXOPROPYL)-D-TYROSYL-L-ISOLEUCYL-L-THREONYL-L-ASPARAGINYL-L-CYSTEINYL-L-PROLYL-L-ORNITHYL-, CYCLIC (1->5)-DISULFIDE
- CHEBI:135899
-
- MDL: MFCD08692014
- 인치: 1S/C43H67N11O12S2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63)/t23-,24+,27-,28+,29-,30-,31-,35-,36-/m0/s1
- InChIKey: VWXRQYYUEIYXCZ-OBIMUBPZSA-N
- 미소: C([C@@H]1CSSCCC(=O)N[C@H](CC2C=CC(OCC)=CC=2)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@H](O)C)C(=O)N[C@@H](CC(=O)N)C(=O)N1)(N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)=O
계산된 속성
- 정밀분자량: 993.441209g/mol
- 표면전하: 0
- XLogP3: -1.9
- 수소 결합 공급체 수량: 11
- 수소 결합 수용체 수량: 15
- 회전 가능한 화학 키 수량: 18
- 동위원소 질량: 993.441209g/mol
- 단일 동위원소 질량: 993.441209g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 416Ų
- 중원자 수량: 68
- 복잡도: 1770
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 9
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
- 분자량: 994.2
실험적 성질
- 색과 성상: Solid powder
- 밀도: 1.254
- 비등점: 1469°C at 760 mmHg
- 플래시 포인트: 842.2 °C
- 굴절률: 1.549
- 용해도: H2O: ≤100 mg/mL
- PSA: 416.27000
- LogP: 1.42000
Atosiban 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8630-10mg |
Atosiban |
90779-69-4 | 98% | 10mg |
¥1117.00 | 2023-09-09 | |
Key Organics Ltd | HS-2003-5MG |
Atosiban |
90779-69-4 | >97% | 5mg |
£51.00 | 2025-02-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-254947A-50mg |
Atosiban, |
90779-69-4 | ≥98% | 50mg |
¥2174.00 | 2023-09-05 | |
Apollo Scientific | BITH3004-1g |
Atosiban |
90779-69-4 | 1g |
£1966.00 | 2025-02-22 | ||
MedChemExpress | HY-17572-10mM*1mLinDMSO |
Atosiban |
90779-69-4 | ≥99.0% | 10mM*1mLinDMSO |
¥1094 | 2022-02-25 | |
ChemScence | CS-3116-5mg |
Atosiban |
90779-69-4 | 99.09% | 5mg |
$92.0 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A31610-10mg |
Atosiban |
90779-69-4 | 99% | 10mg |
¥893.0 | 2023-09-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A31610-1mg |
Atosiban |
90779-69-4 | 99% | 1mg |
¥306.0 | 2023-09-09 | |
ChemScence | CS-3116-50mg |
Atosiban |
90779-69-4 | 99.09% | 50mg |
$290.0 | 2022-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP854-5mg |
Atosiban |
90779-69-4 | 99+% | 5mg |
888CNY | 2021-05-07 |
Atosiban 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.2 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.3 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.4 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.5 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.6 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.7 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.8 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.9 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.10 Reagents: Iodine Solvents: Dimethylformamide ; < 1 min, 25 °C; 3 h, 25 °C
1.11 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Dimethylformamide , Water ; 10 °C → rt; 1.5 h, rt
1.2 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.3 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.4 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.5 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.6 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.7 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.8 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.9 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.10 Reagents: Iodine Solvents: Dimethylformamide ; < 1 min, 25 °C; 3 h, 25 °C
1.11 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Dimethylformamide , Water ; 10 °C → rt; 1.5 h, rt
참조
합성 방법 2
반응 조건
참조
- Synthesis of Oxytocin Analogues with Replacement of Sulfur by Carbon Gives Potent Antagonists with Increased StabilityJournal of Organic Chemistry, 2005, 70(20), 7799-7809,
Atosiban Raw materials
- Fmoc-Ile-OH
- Fmoc-Orn(Boc)-OH
- Fmoc-Cys(Trt)-OH
- Fmoc-O-ethyl-D-tyrosine
- 3-Tritylsulfanylpropionic Acid
- Fmoc-Gly-OH
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(triphenylmethyl)carbamoyl]propanoic acid
- Fmoc-Pro-OH
- Fmoc-Thr(tBu)-OH
Atosiban Preparation Products
Atosiban 관련 문헌
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
90779-69-4 (Atosiban) 관련 제품
- 72-19-5(L-Threonine)
- 9004-57-3(Ethyl cellulose)
- 84-74-2(Dibutyl phthalate)
- 109-94-4(Ethyl formate)
- 56-40-6(Glycine)
- 26995-91-5(Oxytocin,4-L-threonine- (8CI,9CI))
- 914453-95-5(Atosiban Acetate)
- 97048-13-0(Urofollitropin)
- 1805651-94-8(Ethyl 6-chloro-3-cyanopicolinate)
- 226924-21-6(2-Cyano-N-Boc-DL-phenylalanine)
추천 공급업체
Amadis Chemical Company Limited
(CAS:90779-69-4)Atosiban

순결:99%
재다:250mg
가격 ($):194.0
Zhangzhou Sinobioway Peptide Co.,Ltd.
(CAS:90779-69-4)Atosiban Acetate

순결:99%
재다:1g/10g/100g/1kg
가격 ($):문의